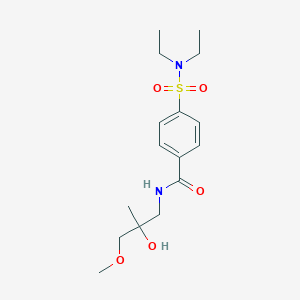
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide' involves the reaction of 4-aminobenzamide with N,N-diethylsulfamoyl chloride followed by the addition of 2-hydroxy-3-methoxy-2-methylpropylamine. The resulting product is then purified to obtain the final compound.
Starting Materials
4-aminobenzamide, N,N-diethylsulfamoyl chloride, 2-hydroxy-3-methoxy-2-methylpropylamine
Reaction
Step 1: 4-aminobenzamide is dissolved in a suitable solvent such as ethanol or methanol., Step 2: N,N-diethylsulfamoyl chloride is added dropwise to the solution while stirring at room temperature. The reaction mixture is then heated to reflux for several hours., Step 3: The reaction mixture is cooled and the resulting precipitate is filtered and washed with cold water., Step 4: The precipitate is dissolved in a suitable solvent such as dichloromethane or ethyl acetate., Step 5: 2-hydroxy-3-methoxy-2-methylpropylamine is added to the solution and the reaction mixture is stirred at room temperature for several hours., Step 6: The solvent is evaporated under reduced pressure and the resulting residue is purified by column chromatography using a suitable stationary phase and eluent to obtain the final product.
科学的研究の応用
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
作用機序
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of the proteasome. The proteasome is a complex of proteins that is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can trigger cell death pathways.
生化学的および生理学的効果
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in lab experiments is its relatively low toxicity. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to be well-tolerated in animal studies, making it a safe compound to use in research. However, one limitation of using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide. One area of interest is the development of new cancer treatments based on 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide. Another potential direction is the development of new anti-viral treatments. Additionally, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in these areas.
Conclusion:
In conclusion, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have anti-cancer, anti-viral, anti-inflammatory, and neuroprotective properties. While there are some limitations to using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in lab experiments, its relatively low toxicity and wide range of potential applications make it a promising candidate for further research.
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-5-18(6-2)24(21,22)14-9-7-13(8-10-14)15(19)17-11-16(3,20)12-23-4/h7-10,20H,5-6,11-12H2,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGNDNVJDAXEFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



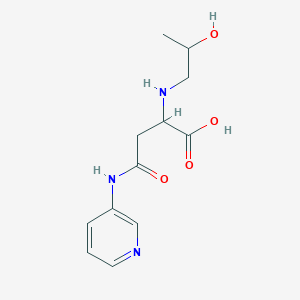
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)
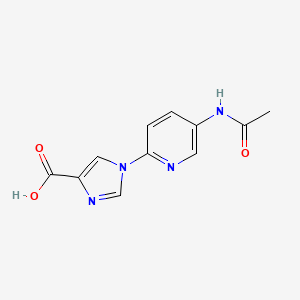


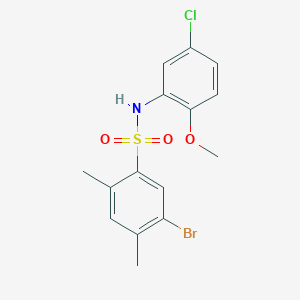
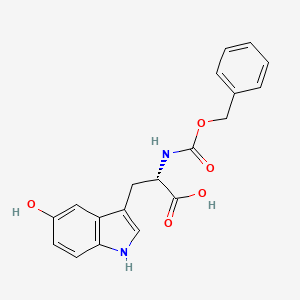
![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)
![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)